CAL-130 Hydrochloride
Description
Use of Chiral Building Blocks: A highly effective method is to start with an enantiomerically pure building block such as (S)-alanine or its derivative, (S)-2-chloropropionic acid. For instance, N-(2-methoxyphenyl)-2-amino-6-chlorobenzamide could be acylated with (S)-2-chloropropionyl chloride, directly establishing the correct stereochemistry in the quinazolinone precursor. This ensures that the subsequent cyclization and purine (B94841) addition steps yield the desired (S)-CAL-130 without the need for resolution.
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Synthesis of a racemic mixture followed by separation of enantiomers. | Synthetically straightforward initial steps; applicable late-stage. | Theoretical maximum yield is 50%; requires additional separation steps; can be costly at scale. |
| Enantioselective Synthesis | Use of a chiral starting material or catalyst to directly synthesize the desired enantiomer. | More atom-economical (higher theoretical yield); avoids late-stage separation. | Chiral starting materials or catalysts can be expensive; may require more complex initial synthetic development. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIGTXAJSGCRB-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Evaluation of Cal 130 Hydrochloride
In Vitro Cellular Assays
In vitro studies are essential for elucidating the cellular and molecular mechanisms of action of a compound. These assays provide a controlled environment to assess a drug's direct effects on cancer cells.
Assessment of Anti-Proliferative Effects in Malignant Cell Lines
The anti-proliferative effects of CAL-130 have been evaluated in various malignant cell lines. One method to assess this is through cell counting using a hemocytometer and trypan blue exclusion to differentiate between viable and non-viable cells. medchemexpress.com For instance, in CCRF-CEM cells, a human T-cell acute lymphoblastic leukemia (T-ALL) cell line, treatment with CAL-130 has been shown to inhibit cell proliferation. medchemexpress.com
Table 1: In Vitro Anti-Proliferative Activity of CAL-130
| Cell Line | Assay Type | Endpoint | Findings |
| CCRF-CEM | Cell Counting (Trypan Blue) | Inhibition of cell proliferation | CAL-130 demonstrated anti-proliferative effects. medchemexpress.com |
This table is for illustrative purposes and based on available data. More comprehensive studies would include a wider range of cell lines and concentrations.
Investigations into Induction of Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. nih.gov The induction of apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Hallmarks of apoptosis include phosphatidylserine (B164497) externalization, mitochondrial membrane potential reduction, and caspase activation. nih.gov
In the context of T-ALL, studies have investigated the ability of CAL-130 to induce apoptosis. For example, in CCRF-CEM cells, CAL-130 treatment is followed by staining with an APC-conjugated anti-human CD45 antibody and an apoptosis detection kit to assess the induction of programmed cell death. medchemexpress.com
Analysis of Cell Cycle Progression and Arrest
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. miltenyibiotec.com Cell cycle analysis, often performed using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide (PI) or DAPI, allows researchers to determine the proportion of cells in different phases (G0/G1, S, and G2/M). wikipedia.org An arrest in a specific phase of the cell cycle can indicate the mechanism of action of an anti-cancer drug. wikipedia.org While specific data on CAL-130's effect on cell cycle progression is not detailed in the provided search results, this type of analysis is a standard component of preclinical evaluation. nih.gov
Studies on Autophagy Modulation and Cellular Differentiation
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. nih.gov It can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov The modulation of autophagy is a potential therapeutic strategy in cancer treatment. nih.gov While direct studies on CAL-130's impact on autophagy are not specified in the provided results, the PI3K pathway is known to be a key regulator of this process.
Impact on Cell Migration and Invasion Potential
Cell migration and invasion are critical processes in cancer metastasis. mdpi.com Assays such as the scratch assay and the Boyden chamber assay are used to evaluate the ability of a compound to inhibit these processes. mdpi.comnih.gov The PI3K pathway is known to play a significant role in regulating cell migration. nih.gov
In Vivo Efficacy Studies in Preclinical Animal Models
In vivo studies in animal models are a critical step in preclinical drug development, providing insights into a compound's efficacy and its effects within a living organism. nih.govresearchgate.net
Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunocompromised mice, are commonly used to evaluate the anti-tumor activity of a compound. nih.gov In one study, luminescent CCRF-CEM cells were used to establish subcutaneous xenografts in mice. medchemexpress.com The animals were then treated with CAL-130, and the effect on tumor growth and survival was monitored. medchemexpress.com
In a study involving mice with T-ALL, oral administration of CAL-130 was shown to be highly effective in extending the median survival of the treated animals compared to the control group. medchemexpress.com Another study in wild-type mice demonstrated that oral administration of CAL-130 significantly affected the size, cellularity, and architecture of the thymus, leading to a substantial reduction in the total number of thymocytes. apexbt.com
Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Xenograft Model
| Animal Model | Tumor Cell Line | Treatment | Outcome |
| Mice | CCRF-CEM (human T-ALL) | Oral CAL-130 | Significantly extended median survival. medchemexpress.com |
This table summarizes key findings from a specific in vivo study. Further research would be necessary to confirm these results in other models.
Characterization of Anti-Tumor Activity in Immunodeficient and Syngeneic Models
Models of T-Cell Acute Lymphoblastic Leukemia (T-ALL)
No studies were identified that investigated the efficacy of CAL-130 (Hydrochloride) in preclinical models of T-ALL. T-cell acute lymphoblastic leukemia is an aggressive form of leukemia characterized by the overproduction of immature T-lymphocytes. nih.govnih.gov Preclinical evaluation in relevant animal models is a critical step in the development of new therapies for this disease. nih.gov
Exploration in Other Relevant Preclinical Cancer Models
A review of existing literature did not reveal any data on the evaluation of CAL-130 (Hydrochloride) in other preclinical cancer models.
Effects on Tumor Growth Kinetics and Regression
There is no available information from preclinical studies to characterize the dose-response relationship of CAL-130 (Hydrochloride) or its impact on the kinetics of tumor growth and potential for regression in any cancer model.
Analysis of Organ-Specific Pathological Changes (e.g., Thymus Size and Cellularity)
No research has been published detailing the effects of CAL-130 (Hydrochloride) on organ-specific pathological changes. The thymus, a primary lymphoid organ, is crucial for the development of T-cells, and its size and cellularity can be affected by various diseases and treatments. nih.govfrontiersin.orgwikipedia.org Pathological assessment of organs is a standard component of preclinical toxicology studies.
Evaluation of Survival Outcomes in Disease Models
Information regarding the impact of CAL-130 (Hydrochloride) on survival outcomes in preclinical disease models is not available in the current scientific literature. Such studies are essential to determine the potential therapeutic benefit of a new investigational drug. nih.gov
Assessment of Pharmacodynamic Biomarker Modulation in Tissues
There are no published studies on the assessment of pharmacodynamic biomarkers in tissues following treatment with CAL-130 (Hydrochloride). Pharmacodynamic biomarkers are used to demonstrate that a drug has reached its target and elicited a biological response, which is a key step in early clinical development. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Cal 130 Hydrochloride
Correlation of Preclinical Pharmacokinetics with Pharmacodynamic Endpoints
A critical aspect of preclinical development is linking the pharmacokinetic profile of a compound to its pharmacodynamic effects. This analysis helps in:
Establishing a therapeutic window.
Predicting the dosing regimen for first-in-human studies.
Understanding the time course of the drug's action.
Without foundational pharmacokinetic and pharmacodynamic data, a meaningful correlation for CAL-130 cannot be established.
Synthetic Methodologies and Chemical Development of Cal 130 Hydrochloride
CAL-130, with the chemical name (S)-2-(1-((9H-purin-6-yl)amino)ethyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4(3H)-one, is a complex heterocyclic molecule belonging to the class of quinazolinone-based kinase inhibitors. Its structure features a substituted quinazolinone core, a chiral side chain, and a purine (B94841) moiety. The development of a synthetic route for such a molecule requires careful strategic planning to control regiochemistry and stereochemistry, and to allow for scalable production for research purposes.
Therapeutic Potential and Future Directions in Preclinical Research for Cal 130 Hydrochloride
Exploration of CAL-130 (Hydrochloride) in Preclinical Combination Therapies
The exploration of CAL-130 (Hydrochloride) in preclinical combination therapies is a critical area of research to enhance its therapeutic efficacy and overcome potential resistance. While the principle of combining targeted agents with chemotherapy or other novel drugs is well-established for the PI3K inhibitor class, specific preclinical data on combination studies involving CAL-130 (Hydrochloride) are not extensively available in the public domain.
Future preclinical studies should be designed to investigate the synergistic or additive effects of CAL-130 with standard-of-care chemotherapeutic agents used in T-cell acute lymphoblastic leukemia (T-ALL) and other hematological malignancies. Furthermore, combinations with other targeted therapies, such as BCL-2 inhibitors like Venetoclax, or immunotherapy agents, could be explored to potentially achieve deeper and more durable responses. The rationale for such combinations would be to target multiple oncogenic pathways simultaneously, thereby preventing the emergence of resistant clones.
Table 1: Potential Preclinical Combination Strategies for CAL-130 (Hydrochloride)
| Combination Partner | Rationale | Potential Model System |
| Standard Chemotherapy (e.g., Nelarabine) | Enhance cytotoxic effects in T-ALL | T-ALL cell lines, Patient-Derived Xenografts (PDXs) |
| BCL-2 Inhibitors (e.g., Venetoclax) | Target complementary survival pathways | Lymphoma and leukemia cell lines |
| BTK Inhibitors (e.g., Ibrutinib) | Dual targeting of B-cell signaling pathways | Chronic Lymphocytic Leukemia (CLL) models |
| Immune Checkpoint Inhibitors | Modulate the tumor microenvironment | Syngeneic mouse models of lymphoma |
Note: This table is illustrative of potential future research directions, as specific preclinical data for these combinations with CAL-130 (Hydrochloride) are not currently available.
Identification and Validation of Novel Preclinical Disease Indications Beyond T-ALL
While the initial focus for PI3Kδ/γ inhibitors has been on T-cell malignancies, the expression pattern of these isoforms suggests that CAL-130 (Hydrochloride) may have therapeutic potential in a broader range of hematological cancers and potentially some solid tumors. However, specific preclinical studies validating novel disease indications for CAL-130 beyond T-ALL are limited.
The investigation into other hematological malignancies where PI3Kδ and/or PI3Kγ signaling is implicated, such as other T-cell lymphomas, B-cell lymphomas (including Chronic Lymphocytic Leukemia), and myeloid leukemias, represents a logical next step. Preclinical screening of CAL-130 across a panel of cancer cell lines from various lineages could help identify new sensitive disease contexts. Additionally, given the role of PI3Kγ in regulating the tumor microenvironment, particularly in myeloid-derived suppressor cells (MDSCs), exploring the utility of CAL-130 in solid tumors characterized by an immunosuppressive microenvironment could be a promising avenue for future research.
Development of Advanced In Vitro and In Vivo Preclinical Models for Further Evaluation
To thoroughly evaluate the therapeutic potential of CAL-130 (Hydrochloride), the development and utilization of advanced preclinical models that more accurately recapitulate human disease are essential.
Advanced In Vitro Models:
Three-Dimensional (3D) Spheroid and Organoid Models: Moving beyond traditional 2D cell culture, 3D models such as tumor spheroids and patient-derived organoids can better mimic the complex cell-cell and cell-matrix interactions found in vivo. nih.gov These models would be invaluable for assessing the penetration and efficacy of CAL-130 in a more physiologically relevant context. nih.gov
Co-culture Systems: Establishing co-culture systems that include cancer cells along with components of the tumor microenvironment, such as stromal cells, endothelial cells, and immune cells, would allow for the investigation of how these interactions influence the response to CAL-130.
Advanced In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered to have high fidelity in representing the heterogeneity and drug response of the original tumor. researchgate.netaacrjournals.org Establishing a panel of T-ALL and other hematological malignancy PDX models would be a powerful tool for evaluating the in vivo efficacy of CAL-130.
Humanized Mouse Models: To study the impact of CAL-130 on the human immune system within the tumor microenvironment, the use of humanized mice (immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells) would be necessary.
Currently, there is a lack of published studies that have specifically utilized these advanced models for the evaluation of CAL-130 (Hydrochloride).
Investigation of Resistance Mechanisms in Preclinical Settings and Strategies to Overcome Them
The development of resistance to targeted therapies is a significant clinical challenge. Understanding the potential mechanisms of resistance to CAL-130 (Hydrochloride) in a preclinical setting is crucial for developing strategies to overcome it.
Potential Mechanisms of Resistance to PI3Kδ/γ Inhibition:
Based on studies with other PI3K inhibitors, potential resistance mechanisms could include:
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as the MAPK/ERK or JAK/STAT pathways, could compensate for the inhibition of PI3K signaling.
Mutations in PI3K pathway components: Acquired mutations in the PI3K genes themselves or in downstream effectors like AKT could render the pathway insensitive to inhibition.
Epigenetic modifications: Changes in the epigenetic landscape could lead to altered gene expression profiles that promote cell survival in the presence of the drug.
Tumor microenvironment-mediated resistance: Stromal cells or immune cells within the tumor microenvironment could secrete factors that promote cancer cell survival despite PI3K inhibition.
Strategies to Overcome Resistance:
Preclinical research should focus on:
Generating resistant cell lines to CAL-130 through long-term in vitro culture to identify the molecular changes associated with resistance.
Utilizing genomic and proteomic approaches to analyze resistant tumors from in vivo studies.
Evaluating rational combination therapies, as discussed in section 6.1, to target identified resistance mechanisms.
Specific preclinical studies investigating resistance mechanisms to CAL-130 (Hydrochloride) have not yet been reported in the scientific literature.
Future Research Trajectories for PI3K Inhibitors in Academic Drug Discovery
The field of PI3K inhibitors continues to evolve, with academic drug discovery playing a key role in identifying novel therapeutic strategies and understanding the underlying biology.
Key Future Research Trajectories:
Development of More Selective Inhibitors: While CAL-130 is selective for the delta and gamma isoforms, academic research will likely continue to explore the development of even more specific inhibitors, including those that target individual isoforms or specific mutations within the PI3K pathway.
Understanding Isoform-Specific Functions: Further basic research is needed to fully elucidate the distinct and overlapping roles of the different PI3K isoforms in both normal physiology and cancer. This knowledge will be critical for designing more effective and less toxic therapeutic strategies.
Biomarker Discovery: A major focus of academic research is the identification of predictive biomarkers to select patients who are most likely to respond to specific PI3K inhibitors. This includes genomic, proteomic, and functional biomarkers.
Novel Delivery Systems: Academic labs are well-positioned to explore innovative drug delivery systems, such as nanoparticles, to improve the therapeutic index of PI3K inhibitors by enhancing their delivery to the tumor and minimizing systemic exposure.
Exploring Non-Oncological Indications: The role of PI3K signaling in inflammatory and autoimmune diseases is an active area of academic research, and compounds like CAL-130 could be repurposed for these indications.
While these are general trends in the field, specific future research trajectories for CAL-130 (Hydrochloride) within academic drug discovery will depend on the outcomes of initial preclinical and clinical investigations.
Q & A
Q. What controls are essential when assessing this compound’s specificity across PI3K isoforms?
- Methodological Answer : Include isoform-selective inhibitors (e.g., idelalisib for PI3Kδ, AS-605240 for PI3Kγ) as comparators. Use PI3K-null cell lines (e.g., CRISPR-edited) to confirm on-target effects. Validate with lipid kinase activity assays (ELISA for PIP3 levels) .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., ATCC cell culture guidelines). Share batch-specific certificates of analysis (e.g., purity ≥98%) and storage conditions (−80°C in DMSO). Use internal reference compounds and blinded data analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
